molecular formula C22H13ClFNO5S B300610 2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

Cat. No. B300610
M. Wt: 457.9 g/mol
InChI Key: UILODRZBENVJBK-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid, also known as CFTB, is a synthetic compound that belongs to the class of thiazolidinedione derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. PPARγ activation leads to the modulation of various cellular processes, including inflammation, apoptosis, and glucose metabolism. 2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes.
Biochemical and Physiological Effects:
2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1). 2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. In addition, 2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has been found to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, there are also some limitations to using 2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid in lab experiments. One limitation is its relatively low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity at high doses, which can limit its use in animal models.

Future Directions

There are several future directions for the study of 2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid. One direction is the development of more potent and selective PPARγ agonists based on the structure of 2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid. Another direction is the investigation of the potential therapeutic applications of 2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of more effective delivery methods for 2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid, such as nanoparticles or liposomes, could improve its bioavailability and reduce its toxicity.

Synthesis Methods

The synthesis of 2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid involves the reaction of 2-chloro-4-(5-formyl-2-furyl)benzoic acid with 3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to yield 2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid. The synthesis method has been optimized to achieve a high yield and purity of 2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid.

Scientific Research Applications

2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has been widely used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, 2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.

properties

Product Name

2-Chloro-4-(5-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid

Molecular Formula

C22H13ClFNO5S

Molecular Weight

457.9 g/mol

IUPAC Name

2-chloro-4-[5-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H13ClFNO5S/c23-17-9-13(3-7-16(17)21(27)28)18-8-6-15(30-18)10-19-20(26)25(22(29)31-19)11-12-1-4-14(24)5-2-12/h1-10H,11H2,(H,27,28)/b19-10-

InChI Key

UILODRZBENVJBK-GRSHGNNSSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)/SC2=O)F

SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)SC2=O)F

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)SC2=O)F

Origin of Product

United States

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